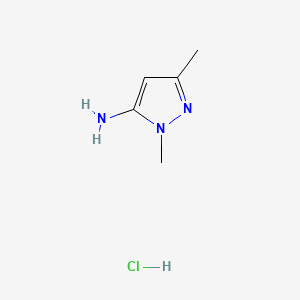

1,3-dimethyl-1H-pyrazol-5-amine hydrochloride

Description

1,3-Dimethyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative with the molecular formula C₅H₉N₃·HCl and a molecular weight of 147.61 g/mol . It is commonly used as a key intermediate in multi-component reactions (MCRs) to synthesize fused heterocyclic compounds, such as pyrazolopyridines and isoxazolopyridines. The compound is synthesized via eco-friendly protocols using catalysts like thiamine hydrochloride (Vitamin B1) or phase-transfer catalysts (e.g., tetrabutylammonium bromide), achieving yields of 72–92% under ultrasonic irradiation . Its structural features include a pyrazole ring substituted with methyl groups at positions 1 and 3, and an amine group at position 5, protonated as a hydrochloride salt. The hydrochloride form enhances solubility in polar solvents, making it suitable for diverse synthetic applications .

Properties

IUPAC Name |

2,5-dimethylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-3-5(6)8(2)7-4;/h3H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGGYYLZLBLICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369343 | |

| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61480-28-2 | |

| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the protonation of the pyrazole ring’s nitrogen atoms by hydrochloric acid, facilitating the formation of the hydrochloride salt. The reaction is conducted under reflux conditions (typically 80–100°C) for 4–6 hours to ensure complete conversion. Stoichiometric ratios of 1:1.2 (pyrazole to HCl) are commonly employed to account for volatilization losses.

Isolation and Crystallization

Post-reaction, the mixture is cooled to room temperature, prompting the crystallization of the hydrochloride salt. The crude product is then filtered and washed with cold diethyl ether or acetone to remove unreacted starting materials. Recrystallization from ethanol or aqueous ethanol yields the pure compound with a typical purity of >95%.

Table 1: Laboratory-Scale Synthesis Parameters

| Parameter | Specification |

|---|---|

| Reactants | 1,3-Dimethyl-1H-pyrazole, HCl (conc.) |

| Reaction Temperature | 80–100°C (reflux) |

| Reaction Time | 4–6 hours |

| Solvent | Water or ethanol |

| Yield | 70–85% |

Industrial-Scale Production

Industrial manufacturing of this compound prioritizes efficiency, consistency, and safety. Continuous flow reactors have emerged as the preferred method due to their superior heat and mass transfer capabilities compared to batch reactors.

Continuous Flow Reactor Design

In this system, 1,3-dimethyl-1H-pyrazole and hydrochloric acid are fed into a tubular reactor at controlled flow rates. The reactor maintains a temperature gradient (50°C at the inlet to 90°C at the outlet) to optimize reaction kinetics. Residence times of 10–15 minutes are sufficient for near-quantitative conversion.

Advantages Over Batch Processing

-

Scalability: Flow reactors allow seamless scale-up without compromising product quality.

-

Safety: Reduced handling of corrosive HCl minimizes occupational hazards.

-

Yield Enhancement: Automated pH and temperature control ensure consistent output (yields >90%).

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Reaction Time | 4–6 hours | 10–15 minutes |

| Yield | 70–85% | >90% |

| Purity | >95% | >98% |

Crystallization and Purification Techniques

Crystallization is critical for isolating high-purity this compound. Ethanol-water mixtures (3:1 v/v) are ideal solvents due to their moderate polarity, which selectively dissolves the hydrochloride salt while precipitating impurities.

Solvent Optimization Studies

Recent studies have evaluated alternative solvents, such as isopropanol and acetonitrile, but ethanol remains superior for its low toxicity and cost-effectiveness. Cooling rates of 0.5–1.0°C/min during crystallization yield uniformly sized crystals, enhancing filtration efficiency.

Comparative Analysis of Synthesis Methods

A comparative evaluation of laboratory and industrial methods reveals trade-offs between scalability and flexibility. While batch processing allows for minor adjustments in reaction conditions, continuous flow systems offer unmatched reproducibility for large-scale production.

Research Findings and Optimizations

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or sulfonating agents. Typical conditions involve deprotonation of the hydrochloride salt using a base (e.g., NaOH or KCO) in polar aprotic solvents like DMF or THF.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | KCO, DMF, 60°C | N-Methylated pyrazole derivative | Precursor for pharmaceuticals |

| Benzyl chloride | NaH, THF, reflux | N-Benzylpyrazole amine | Intermediate in ligand synthesis |

Alkylation is critical for modifying solubility and biological activity in drug discovery.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. This reaction is often conducted under Schotten-Baumann conditions.

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | NaOH, HO/CHCl | N-Acetylpyrazole amine |

| Benzoyl chloride | Pyridine, RT | N-Benzoylated derivative |

Acylation enhances metabolic stability in medicinal compounds.

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, to form biaryl structures.

| Reaction Partner | Catalyst System | Product |

|---|---|---|

| Aryl boronic acid | Pd(PPh), KCO | 5-Amino-1,3-dimethylbiarylpyrazole |

These reactions are pivotal in constructing complex architectures for materials science.

Cyclization and Heterocycle Formation

The amine group facilitates cyclocondensation with carbonyl compounds (e.g., ketones or aldehydes) to form fused heterocycles.

| Reagent | Conditions | Product |

|---|---|---|

| β-Ketoester | HCl, ethanol, reflux | Pyrazolo[1,5-a]pyrimidine |

| α,β-Unsaturated aldehyde | AcOH, 80°C | Tetrahydropyrano-pyrazole hybrid |

Such cyclizations are exploited in synthesizing bioactive molecules.

Salt Metathesis and Coordination Chemistry

The hydrochloride salt can undergo anion exchange with metal salts to form coordination complexes.

| Metal Salt | Conditions | Product | Application |

|---|---|---|---|

| AgNO | HO, RT | Silver-pyrazole amine complex | Antimicrobial agents |

| CuCl | MeOH, reflux | Copper(II) complex | Catalysis studies |

Industrial-Scale Modifications

Industrial methods often employ flow chemistry for efficient scaling. For example, continuous alkylation reactors achieve higher yields (≥85%) compared to batch processes. Purification typically involves recrystallization from ethanol/water mixtures .

Key Mechanistic Insights

-

Deprotonation Requirement : Reactions involving the amine nucleophile typically require prior neutralization of the hydrochloride.

-

Steric Effects : Methyl groups at the 1- and 3-positions hinder electrophilic substitution at adjacent positions, directing reactivity to the 5-amine.

This compound’s reactivity profile underscores its utility in drug development, catalysis, and advanced material synthesis.

Scientific Research Applications

1,3-Dimethyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride with structurally or functionally related pyrazole derivatives:

Structural Analogues

Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases (e.g., 1-ethyl-4-methyl-1H-pyrazol-5-amine ) .

- Thermal Stability: Derivatives with bulky substituents (e.g., isopropyl groups in 3-amino-5-isopropyl-1H-pyrazole HCl) exhibit higher melting points (>200°C) due to crystalline packing .

Commercial Availability

Biological Activity

1,3-Dimethyl-1H-pyrazol-5-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

This compound can be synthesized through several methods, with one common approach involving the reaction of 1,3-dimethyl-1H-pyrazole with hydrochloric acid under reflux conditions. The product is typically isolated through crystallization. Industrially, continuous flow reactors are often utilized to ensure consistent quality and yield during synthesis.

Chemical Reactions:

- Oxidation: Can produce various pyrazole derivatives.

- Reduction: Yields different amine derivatives.

- Substitution: The amino group can engage in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies comparing its effectiveness against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibition zones, particularly against Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

| Bacteria | Inhibition Zone (mm) |

|---|---|

| E. coli | 16.1 |

| Staphylococcus aureus | 15.0 |

| Pseudomonas aeruginosa | 14.5 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of specific signaling pathways that regulate cell survival and death .

Case Study:

In a recent study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It acts as an inhibitor or activator of specific enzymes involved in metabolic pathways. This interaction can lead to alterations in cellular processes such as apoptosis and proliferation .

Comparison with Related Compounds

The compound's unique structure allows it to exhibit distinct biological activities compared to similar pyrazole derivatives. For example:

- 5-Amino-1,3-dimethylpyrazole: Similar reactivity but different biological profiles.

- 3-Aminopyrazole: Shares some properties but lacks the specific substitution pattern that enhances activity.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1,3-Dimethyl-1H-pyrazol-5-am | High | Moderate |

| 5-Amino-1,3-dimethylpyrazole | Moderate | Low |

| 3-Aminopyrazole | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride with high purity?

- Methodology :

- Step 1 : Start with a pyrazole core (e.g., 1H-pyrazol-5-amine). Introduce methyl groups at positions 1 and 3 via alkylation using methyl iodide or dimethyl sulfate in a basic medium (e.g., NaH/DMF) .

- Step 2 : Hydrochloride salt formation via reaction with HCl gas in anhydrous ethanol or acetone.

- Purification : Use recrystallization from ethanol/water or column chromatography (silica gel, eluent: CHCl₃/MeOH) to achieve ≥95% purity. Monitor purity via HPLC with UV detection at 254 nm .

Q. How can the structure of this compound be confirmed spectroscopically?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm substitution patterns (e.g., δ ~2.3 ppm for N-methyl groups, δ ~6.5–7.0 ppm for pyrazole protons) .

- FT-IR : Detect NH stretching (~3300 cm⁻¹) and Cl⁻ vibrations (~600–800 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ for C₅H₁₀N₃Cl) .

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Optimized Protocol :

- Dissolve in hot ethanol (70°C), then slowly add water until cloudiness appears. Cool to 4°C for 12 hours. Filter and dry under vacuum. This yields crystals with ≥98% purity, verified by melting point analysis (decomposes at ~220–225°C) .

Advanced Research Questions

Q. How can reaction yields be improved during the alkylation of the pyrazole core?

- Critical Factors :

- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methyl group transfer .

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) improve reactivity. Avoid protic solvents to minimize side reactions .

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation. Monitor via TLC (Rf ~0.5 in CH₂Cl₂/MeOH 9:1) .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Approach :

- Use SHELX-97 for single-crystal X-ray diffraction. Refine hydrogen positions with restraints due to potential disorder in the NH and Cl⁻ groups .

- Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*) to validate geometry .

Q. How does the hydrochloride salt affect the compound’s stability under varying pH conditions?

- Stability Studies :

- Acidic Conditions (pH 1–3) : Stable for ≥48 hours (confirmed via HPLC).

- Neutral/Basic Conditions (pH ≥7) : Rapid degradation observed (t½ ~2 hours). Use buffered solutions (pH 4–6) for biological assays to prevent decomposition .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Modeling Workflow :

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level.

- Fukui Indices : Identify electrophilic/nucleophilic sites (e.g., NH group as a nucleophilic center) .

- Validate with experimental kinetics (e.g., reaction with benzyl bromide in acetonitrile at 25°C) .

Methodological Challenges and Solutions

Q. Why does the compound exhibit hygroscopicity, and how is this managed during storage?

- Mechanism : The Cl⁻ ion in the hydrochloride salt attracts moisture.

- Mitigation : Store under argon in desiccators with silica gel. For long-term storage, lyophilize and seal in amber vials .

Q. How are impurities (e.g., unreacted starting materials) quantified and removed?

- Detection : UPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid).

- Removal : Use preparative HPLC (reverse phase) or ion-exchange resins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.